dimethyl 2-{2,2,6-trimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
DIMETHYL 2-[2,2,6-TRIMETHYL-1-[3-(4-NITROPHENYL)ACRYLOYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[2,2,6-TRIMETHYL-1-[3-(4-NITROPHENYL)ACRYLOYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, the introduction of the nitrophenyl group, and the final assembly of the dithiole and dicarboxylate moieties. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[2,2,6-TRIMETHYL-1-[3-(4-NITROPHENYL)ACRYLOYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
DIMETHYL 2-[2,2,6-TRIMETHYL-1-[3-(4-NITROPHENYL)ACRYLOYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[2,2,6-TRIMETHYL-1-[3-(4-NITROPHENYL)ACRYLOYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, nitrophenyl compounds, and dithiole derivatives. Examples include:
Quinoline: A basic structure found in many biologically active compounds.
Nitrophenyl derivatives: Compounds with nitrophenyl groups that exhibit various biological activities.
Dithiole derivatives:
Uniqueness
DIMETHYL 2-[2,2,6-TRIMETHYL-1-[3-(4-NITROPHENYL)ACRYLOYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C28H24N2O7S3 |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
dimethyl 2-[2,2,6-trimethyl-1-[(E)-3-(4-nitrophenyl)prop-2-enoyl]-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H24N2O7S3/c1-15-6-12-19-18(14-15)21(27-39-22(25(32)36-4)23(40-27)26(33)37-5)24(38)28(2,3)29(19)20(31)13-9-16-7-10-17(11-8-16)30(34)35/h6-14H,1-5H3/b13-9+ |
InChI Key |
UDJSQZSFQUQOIB-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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